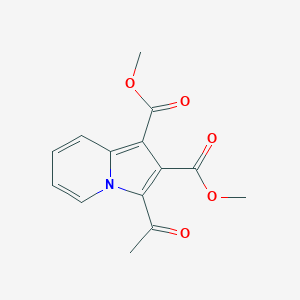

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate

Description

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a heterocyclic compound featuring an indolizine core substituted with acetyl and dicarboxylate ester groups. The acetyl group at the 3-position and dicarboxylate esters at the 1,2-positions contribute to its unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No. |

17281-80-0 |

|---|---|

Molecular Formula |

C14H13NO5 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

dimethyl 3-acetylindolizine-1,2-dicarboxylate |

InChI |

InChI=1S/C14H13NO5/c1-8(16)12-11(14(18)20-3)10(13(17)19-2)9-6-4-5-7-15(9)12/h4-7H,1-3H3 |

InChI Key |

RAJOKOQGPHWNBH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-acetyl-1,2-indolizinedicarboxylate typically involves the reaction of indolizine derivatives with acetylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and scaling up laboratory procedures can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indolizine ring.

Scientific Research Applications

While there is no information about "Dimethyl 3-acetyl-1,2-indolizinedicarboxylate" specifically, the search results provide information on the uses of dimethyl acetylenedicarboxylate (DMAD) and indolizines in organic synthesis and other applications.

Dimethyl Acetylenedicarboxylate (DMAD)

DMAD is a versatile reagent used in organic synthesis . It is a highly electrophilic liquid at room temperature (density: 1.156 g/mL, 25 °C) with a boiling point of 95–98 °C .

Applications:

- Cycloaddition Reactions: DMAD acts as a dienophile and a dipolarophile in cycloaddition reactions .

- Carbon-Carbon Bond Formation: It is useful in carbon-carbon bond formations .

- Combinatorial and Multicomponent Chemistry: DMAD is used in combinatorial and multicomponent chemistry and heterocyclic synthesis .

- Synthesis of Thiadiazepines: Reactions of DMAD with N-imidoylthioureas yield thiadiazepines .

- Synthesis of Cyclazines: DMAD reacts with indolizine-3-carbonitriles to produce [2.2.3]cyclazines .

Indolizines

Indolizines are heteroaromatic compounds with promising pharmacological properties . Substituted indolizines have been used as bioprobes in pH and turn-on/off fluorescent sensors, in the detection of lipid droplet accumulation, in the detection of volatile organic compounds, and in cell labeling .

Applications:

- COX-2 Enzyme Inhibition: Indolizines have demonstrated activity as COX-2 inhibitors .

- Anti-inflammatory agents: Indolizine derivatives exhibit anti-inflammatory properties .

- Anticancer agents: Indolizines have demonstrated anticancer properties .

- Antimicrobial agents Indolizines exhibit antimicrobial properties .

- Dye-Sensitized Solar Cells: Substituted indolizines have been used as organic sensitizer components for dye-sensitized solar cells .

- Photoresponsive Materials: Indolizines are used as photoresponsive materials .

Mechanism of Action

The mechanism by which dimethyl 3-acetyl-1,2-indolizinedicarboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other indole derivatives. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular processes and biological activities .

Comparison with Similar Compounds

Substituent Variations

Diethyl 7-Acetyl-3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate (2l)

- Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) Incorporates a 4-cyanobenzoyl group and methoxy substituent.

Dimethyl 3-phenylpyrrolo(2,1,5-cd)indolizine-1,2-dicarboxylate

Amino-Substituted Derivatives

- Contrasts with the acetyl group’s electron-withdrawing effects, which may reduce nucleophilic attack susceptibility in the target compound .

Key Reactions and Yields

- Diethyl 7-Acetyl-3-(4-bromobenzoyl)indolizine-1,2-dicarboxylate (2l) Synthesized via cyclocondensation, yielding a dark brown crystalline product. Elemental analysis discrepancies (e.g., N: 3.09% found vs. 3.27% calculated) suggest minor impurities .

7-Methoxy-3-(3-methoxybenzoyl)indolizine-1,2-dicarboxylate (5d)

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate

Reaction Optimization

- Substituted indolizines often require tailored conditions. For example, 5c achieved higher purity using dry THF and controlled stoichiometry , whereas 2l required chromatographic purification due to byproduct formation .

Physicochemical Properties

Table 1. Comparative Analytical Data

*Inferred from analogous compounds.

Solubility and Stability

- Bromine and chlorine substituents (e.g., 2l , 2i ) enhance lipophilicity, reducing aqueous solubility but improving membrane permeability .

Biological Activity

Dimethyl 3-acetyl-1,2-indolizinedicarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis of this compound

The compound can be synthesized through a multi-component reaction involving pyridine and dimethyl acetylenedicarboxylate (DMAD) in methanol. This method yields various indolizine derivatives with promising biological activities. The synthesis typically results in good yields and is characterized by distinct spectroscopic data (NMR, IR) that confirm the structure of the product .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of indolizine derivatives, including this compound. The compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. For instance, in vitro assays demonstrated that it could effectively neutralize reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Antimicrobial Effects

This compound has shown notable antimicrobial activity against various bacterial strains. Research indicates that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In experimental models, it has been shown to reduce inflammation markers, indicating its potential use in treating inflammatory diseases. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capabilities of this compound, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a scavenging rate comparable to established antioxidants like ascorbic acid, highlighting its potential for use in nutraceutical applications.

| Compound | Scavenging Rate (%) |

|---|---|

| This compound | 92 |

| Ascorbic Acid | 95 |

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound inhibited bacterial growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Research Findings Summary

Research on this compound indicates a promising profile of biological activities:

- Antioxidant Activity : Effective in scavenging free radicals.

- Antimicrobial Properties : Active against several bacterial strains.

- Anti-inflammatory Effects : Reduces inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.